molecular formula C22H27BrN4OS B2972581 N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476441-94-8

N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No.: B2972581
CAS No.: 476441-94-8
M. Wt: 475.45
InChI Key: WDTCVFZXYJXUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a synthetic triazole derivative featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, an ethylsulfanyl group at position 5, and a methyl-adamantane-1-carboxamide moiety at position 2.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN4OS/c1-2-29-21-26-25-19(27(21)18-5-3-17(23)4-6-18)13-24-20(28)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,2,7-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTCVFZXYJXUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Alkylsulfanyl Chain Length

A closely related analog, N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, differs only in the alkylsulfanyl chain length (propyl vs. ethyl). Studies on triazole-3-thione derivatives indicate that increasing alkyl chain length (e.g., methyl to decyl) enhances lipophilicity and alters biological activity. For instance, longer chains (e.g., heptyl or nonyl) in 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones improve antihypoxic activity in rodent models . However, excessive chain length may reduce solubility, as seen in compounds with decyl groups, which exhibit lower aqueous solubility compared to ethyl or propyl analogs .

Aryl Group Modifications
  • 4-Bromophenyl vs. 3-Bromophenyl : Replacing the para-bromo substituent with a meta-bromo group (as in 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs) reduces steric hindrance and alters electronic interactions. This positional isomerism significantly impacts anticancer activity, with para-substituted derivatives showing superior binding to kinase targets in in silico studies .
  • Phenyl vs. Methyl at Position 4 : Compounds like 5-(adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thiones (R = phenyl) exhibit higher melting points (e.g., 218–220°C) compared to methyl-substituted analogs (R = methyl, mp 195–197°C), likely due to enhanced π-π stacking interactions. The 4-bromophenyl group in the target compound may further increase thermal stability .

Adamantane Carboxamide Derivatives

The adamantane-1-carboxamide moiety is a common feature in several triazole derivatives. For example:

  • 3-alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (R = methyl or phenyl) share the adamantane group but lack the bromophenyl substituent. These compounds demonstrate antihypoxic activity at doses as low as 1/10 LD50, comparable to the reference drug Mexidol (100 mg/kg). The addition of bromophenyl in the target compound may enhance target specificity .

Physicochemical Properties

Table 1 compares key properties of selected analogs:

Compound Substituents (Position 4/5) Melting Point (°C) LogP (Predicted) Biological Activity
Target Compound 4-Bromophenyl / Ethylsulfanyl Not Reported ~4.2* Not Reported
Propylsulfanyl Analog 4-Bromophenyl / Propylsulfanyl Not Reported ~4.8* Not Reported
5-(Adamantane-1-yl)-4-phenyl-3-thione Phenyl / H 218–220 3.5 Antihypoxic (ED50: 25 mg/kg)
5-(3-Bromophenyl)-N-aryl-triazol-3-amine 3-Bromophenyl / H 160–165 2.9 Anticancer (IC50: 8.2 μM)

*Predicted using Lipinski’s rule of five.

Biological Activity

N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a complex organic compound characterized by multiple functional groups that contribute to its biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure

The compound features several key structural elements:

  • Adamantane Core : Provides a rigid framework that is beneficial for biological activity.
  • Triazole Ring : Known for its role in various biological processes and as a pharmacophore in medicinal chemistry.
  • Bromophenyl and Ethylsulfanyl Groups : These substituents enhance the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Protein Interactions : The compound might disrupt or stabilize protein-protein interactions, affecting various cellular processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar adamantane derivatives. For instance, compounds with similar structures have demonstrated broad-spectrum antibacterial activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis and fungi like Candida albicans .

CompoundActivityMIC (µg/mL)Reference
Adamantane-linked isothiourea derivativesAntibacterial0.5 - 2.0
N-[(Heteroaryl)methylene]adamantane derivativesAntifungalModerate

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of Thiadiazole Ring : Achieved through reactions involving thiosemicarbazide.
  • Nucleophilic Substitution : Introduction of the ethylsulfanyl group via nucleophilic substitution reactions.
  • Triazole Ring Formation : Cyclization reactions involving hydrazine .

In Vitro Studies

In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from adamantane have been reported to possess IC50 values under 30 µM against several human cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.